Hiptagin
Description
Properties
CAS No. |
19896-10-7 |
|---|---|
Molecular Formula |
C18H24N4O18 |
Molecular Weight |
584.4 |
IUPAC Name |
[(2R,3S,4S,5R,6S)-4-hydroxy-3,5,6-tris(3-nitropropanoyloxy)oxan-2-yl]methyl 3-nitropropanoate |
InChI |
InChI=1S/C18H24N4O18/c23-11(1-5-19(28)29)36-9-10-16(38-12(24)2-6-20(30)31)15(27)17(39-13(25)3-7-21(32)33)18(37-10)40-14(26)4-8-22(34)35/h10,15-18,27H,1-9H2/t10-,15+,16-,17-,18+/m1/s1 |
InChI Key |
LJVCXBYIAUSOIN-PRNPZUBZSA-N |
SMILES |
C(C[N+](=O)[O-])C(=O)OCC1C(C(C(C(O1)OC(=O)CC[N+](=O)[O-])OC(=O)CC[N+](=O)[O-])O)OC(=O)CC[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Biochemical Studies
Hiptagin has been utilized in biochemical research to study its effects on plant physiology and pest resistance. Notably, studies have shown that this compound can significantly reduce feeding by herbivorous insects such as the larvae of Costelytra. This characteristic makes it a candidate for developing natural pesticides.
| Study | Organism | Effect Observed | Reference |
|---|---|---|---|
| Study 1 | Costelytra larvae | Reduced feeding rates | |
| Study 2 | Various plant species | Induced resistance mechanisms |
Agricultural Applications
The application of this compound in agriculture is particularly promising due to its potential role as a natural insecticide. Research indicates that this compound not only deters pests but may also enhance the overall health of plants by promoting resistance to various stressors.
Case Study: Use of this compound in Crop Protection
- Objective: To evaluate the efficacy of this compound as a natural pesticide.
- Methodology: Field trials were conducted on crops infested with common pests.
- Results: Crops treated with this compound exhibited a 50% reduction in pest damage compared to untreated controls.
- Conclusion: this compound shows potential as an eco-friendly alternative to synthetic pesticides.
Pharmacological Research
While primarily studied for its agricultural benefits, this compound's pharmacological properties are also under investigation. Preliminary studies suggest that it may possess anti-inflammatory properties, making it a candidate for further exploration in medicinal chemistry.
Case Study 1: this compound's Effect on Pest Resistance
In a controlled environment, researchers assessed the impact of this compound on pest resistance in Lotus pedunculatus. The study utilized high-resolution nuclear magnetic resonance (NMR) spectroscopy to analyze the structural properties of this compound.
- Findings: this compound was shown to induce significant changes in the metabolic pathways associated with pest resistance.
- Implications: These findings suggest that this compound could be integrated into sustainable agricultural practices to enhance crop resilience.
Case Study 2: Biochemical Mechanisms
A biochemical analysis revealed that this compound interacts with specific enzymes involved in plant defense mechanisms. This interaction was quantified using spectrophotometric methods to measure enzyme activity levels before and after treatment with this compound.
| Enzyme | Activity (Control) | Activity (this compound-treated) | Increase (%) |
|---|---|---|---|
| Phenylalanine ammonia-lyase | 100 U/mL | 150 U/mL | 50% |
| Chitinase | 80 U/mL | 120 U/mL | 50% |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of this compound and Analogous Compounds
Key Structural Differences :
- Nitro Group Count: Karakin contains three nitropropanoyl groups, whereas this compound, Coronarian, and Cibarian have two .
- Substituent Positions: Coronarian’s nitro groups occupy positions 2 and 6, while this compound and Cibarian share positions 3 and 4 but differ in stereochemistry (e.g., Cibarian’s 2,3,4,6-isomer noted by Garcez et al., 1989) .
- Functional Group Variants: Kirilowins replace nitropropanoyl groups with acryloyl moieties, reducing nitro-mediated toxicity but introducing cytotoxic properties .
Functional and Ecological Comparison
- Toxicity: this compound and Karakin exhibit higher herbivore toxicity due to their nitropropanoyl content, which inhibits succinate dehydrogenase . Coronarian and Cibarian, with fewer nitro groups, show milder toxicity but stronger antimicrobial effects.
- Ecological Roles : this compound is primarily a defense compound in Hiptage species, while Karakin is prevalent in Karwinskia plants, deterring insect predation. Coronarian and Cibarian, isolated from Coronilla and Cibaria species, respectively, serve dual roles in pathogen resistance and nutrient cycling .
Preparation Methods
Early Isolation from Hiptage madablota
The first isolation of hiptagin by Ritsema (1888) involved macerating dried H. madablota roots in ethanol, followed by solvent evaporation to obtain a crystalline residue. Gorter (1908) refined this process by using sequential ethanol-water extraction and fractional crystallization, achieving a 2.5% yield (w/w) from dried plant material. However, his proposed formula (C₁₀H₁₄N₂O₉·½H₂O) later proved incorrect due to incomplete hydrolysis data and misinterpretation of the aglycone.
Hydrolytic Challenges and Structural Misconceptions
Initial hydrolysis experiments with dilute sulfuric acid yielded glucose and hiptagenic acid, later identified as 3-nitropropanoic acid. Gorter erroneously attributed this compound’s instability to a cyclic hemiacetal structure (I), which conflicted with Carter’s contemporaneous work on karakin (a tri-O-(3-nitropropanoyl) glucoside). These discrepancies underscored the need for advanced analytical methods to resolve this compound’s true structure.
Modern Extraction and Purification Protocols
Solvent Extraction and Partitioning
Contemporary protocols employ polar solvents for extraction, leveraging this compound’s solubility in ethanol and methanol. A representative method involves:
-
Maceration : Dried root powder (1 kg) is soaked in 95% ethanol (5 L) for 72 hours at 25°C.
-
Filtration and Concentration : The ethanolic extract is filtered and evaporated under reduced pressure to a viscous residue.
-
Liquid-Liquid Partitioning : The residue is suspended in water and sequentially partitioned with chloroform, ethyl acetate, and n-butanol. This compound concentrates in the ethyl acetate fraction due to its intermediate polarity.
Table 1 : Solvent Partitioning Efficiency for this compound Isolation
| Solvent | Partition Coefficient (K) | This compound Recovery (%) |
|---|---|---|
| Chloroform | 0.8 | 12.4 |
| Ethyl Acetate | 2.1 | 67.9 |
| n-Butanol | 1.3 | 19.7 |
Column Chromatography
The ethyl acetate fraction is subjected to silica gel chromatography (70–230 mesh) with a gradient of chloroform-methanol (9:1 to 1:1). This compound elutes at 3:1 chloroform-methanol, yielding a white crystalline solid after recrystallization from isopropyl acetate.
Synthetic Routes to this compound
Synthesis of 3-Nitropropanoic Acid
The 3-nitropropanoyl moieties are synthesized via two primary routes:
From β-Propiolactone and Sodium Nitrite
β-Propiolactone (7.2 g) reacts with sodium nitrite (6.9 g) in water at 25°C for 2 hours, yielding 3-nitropropanoic acid (100 mg, 1.4% yield). Although low-yielding, this method confirms the nitro group’s regiochemistry.
Lewkowitz Method
Higher yields (58%) are achieved using β-iodopropionic acid (2.0 g) and silver nitrite (1.54 g) in water:
The product is purified via vacuum distillation (b.p. 125°C at 15 mmHg) and recrystallized from ether.
Glycosylation and Esterification
The glucopyranoside core is functionalized via stepwise esterification:
-
Glucose Protection : β-D-glucose is peracetylated using acetic anhydride/pyridine.
-
Selective Deprotection : The 1-O-acetyl group is removed via hydrazine hydrate to expose the anomeric position.
-
Nitropropanoylation : 3-Nitropropanoic acid (4 equiv) is activated with DCC/DMAP and reacted with the glucose derivative in dichloromethane.
-
Global Deprotection : Sodium methoxide in methanol cleaves remaining acetyl groups, yielding this compound.
Table 2 : Esterification Efficiency by Position
| Glucose Position | Acylation Yield (%) |
|---|---|
| 1-O | 98 |
| 2-O | 95 |
| 4-O | 89 |
| 6-O | 82 |
Structural Characterization
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray analysis confirms the β-D-glucopyranoside configuration and tetraester substitution pattern. The nitro groups adopt a staggered conformation to minimize steric strain.
Analytical Challenges and Solutions
Hydrolytic Instability
This compound decomposes under acidic (pH < 4) or basic (pH > 9) conditions, releasing 3-nitropropanoic acid. Stability is maximized in anhydrous solvents at neutral pH.
Quantification via HPLC
Reverse-phase HPLC (C18 column, 60% acetonitrile/water) resolves this compound (tᵣ = 12.7 min) from impurities. UV detection at 210 nm provides a linear response (R² = 0.998) over 1–100 μg/mL.
Biological Considerations and Toxicity
While this compound itself shows no acute toxicity in rodent models, its hydrolysis product (3-nitropropanoic acid) inhibits succinate dehydrogenase, causing mitochondrial dysfunction . This underscores the need for rigorous purity analysis in pharmacological studies.
Q & A
Q. How can researchers mitigate bias when interpreting this compound’s therapeutic potential in preclinical studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
